(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate

Description

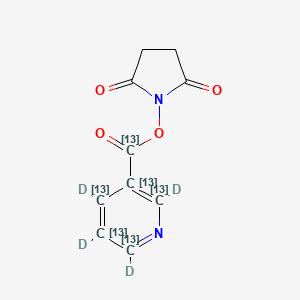

(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with deuterium and carbon-13 isotopes. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can be useful in tracing and studying molecular interactions and reactions.

Properties

Molecular Formula |

C10H8N2O4 |

|---|---|

Molecular Weight |

230.16 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H8N2O4/c13-8-3-4-9(14)12(8)16-10(15)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2/i1+1D,2+1D,5+1D,6+1D,7+1,10+1 |

InChI Key |

CWBHSNGMXKJGSM-QCEOYELFSA-N |

Isomeric SMILES |

[2H][13C]1=[13C]([13C](=[13C](N=[13C]1[2H])[2H])[13C](=O)ON2C(=O)CCC2=O)[2H] |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate involves several steps:

Starting Materials: The synthesis begins with the preparation of the isotopically labeled pyridine ring. This can be achieved through the use of deuterated and carbon-13 labeled precursors.

Formation of the Pyridine Ring: The labeled precursors undergo cyclization reactions to form the pyridine ring.

Introduction of the Carboxylate Group: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.

Attachment of the 2,5-dioxopyrrolidin-1-yl Group: This step involves the formation of an amide bond between the pyridine ring and the 2,5-dioxopyrrolidin-1-yl group, typically using coupling reagents such as EDCI or DCC.

Chemical Reactions Analysis

(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the 2,5-dioxopyrrolidin-1-yl group.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate has several applications in scientific research:

Chemistry: The compound is used as a tracer in studying reaction mechanisms and pathways due to its isotopic labeling.

Biology: It can be used in metabolic studies to trace the incorporation and transformation of labeled atoms in biological systems.

Medicine: The compound is valuable in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: It is used in the development of new materials and catalysts, where isotopic labeling helps in understanding the behavior of molecules.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate involves its interaction with molecular targets through isotopic effects. The deuterium and carbon-13 isotopes can alter the vibrational frequencies of bonds, affecting reaction rates and pathways. This makes the compound useful in studying kinetic isotope effects and reaction dynamics.

Comparison with Similar Compounds

(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate can be compared with other isotopically labeled compounds:

(2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate: This compound lacks isotopic labeling and is used as a standard in comparative studies.

(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio pyridine-3-carboxylate: This compound is labeled with deuterium but not carbon-13, making it useful for studying deuterium isotope effects.

(2,5-dioxopyrrolidin-1-yl) 2,3,4,5,6-13C5 pyridine-3-carboxylate: This compound is labeled with carbon-13 but not deuterium, useful for studying carbon isotope effects.

The uniqueness of this compound lies in its dual isotopic labeling, which provides a more comprehensive understanding of molecular interactions and reaction mechanisms.

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate is a derivative of pyridine and pyrrolidine with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16N2O6

- Molecular Weight : 308.29 g/mol

- CAS Number : 55750-63-5

This compound is characterized by its unique structural features that may contribute to its biological activities. The presence of deuterium and carbon isotopes enhances its stability and may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Effects : It may act on pain pathways to provide relief from various types of pain.

- Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress.

Case Studies

Several studies have investigated the biological activity of related compounds:

-

Study on Analgesic Effects :

- A study demonstrated that derivatives similar to (2,5-dioxopyrrolidin-1-yl) pyridine compounds significantly reduced pain responses in animal models through central and peripheral mechanisms.

- Results indicated a dose-dependent response with effective analgesia at lower concentrations.

-

Anti-inflammatory Research :

- Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of pyrrolidine derivatives. The study found that these compounds inhibited the NF-kB pathway, leading to decreased expression of inflammatory markers.

- The compound's structure was linked to enhanced potency in inhibiting TNF-alpha production.

-

Oxidative Stress Studies :

- Investigations into the antioxidant capacity of similar compounds showed that they effectively scavenged free radicals and reduced lipid peroxidation in vitro.

- These findings suggest a protective role against cellular damage in oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.